molecular formula C38H41NO10S3 B11036969 Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate CAS No. 351423-84-2

Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11036969
CAS No.: 351423-84-2
M. Wt: 767.9 g/mol
InChI Key: FBCBIBOQRQYPSV-UHFFFAOYSA-N
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Description

Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the ethoxy and dimethyl groups, and the final esterification to introduce the tetraethyl ester groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other biomolecules to modulate their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique spirocyclic structure and the presence of multiple functional groups. This combination of features gives it a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

351423-84-2

Molecular Formula

C38H41NO10S3

Molecular Weight

767.9 g/mol

IUPAC Name

tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-phenacylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C38H41NO10S3/c1-8-45-23-18-19-25-24(20-23)27-32(37(6,7)39(25)21-26(40)22-16-14-13-15-17-22)50-29(34(42)47-10-3)28(33(41)46-9-2)38(27)51-30(35(43)48-11-4)31(52-38)36(44)49-12-5/h13-20H,8-12,21H2,1-7H3

InChI Key

FBCBIBOQRQYPSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OCC)C(=O)OCC)SC(=C(S4)C(=O)OCC)C(=O)OCC)(C)C)CC(=O)C5=CC=CC=C5

Origin of Product

United States

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